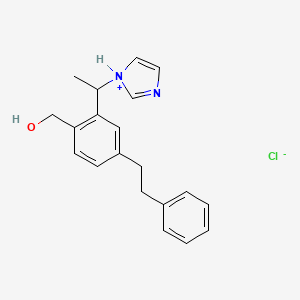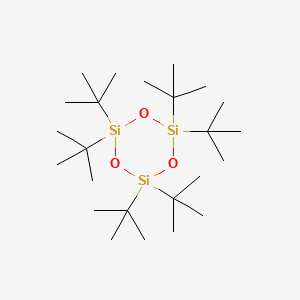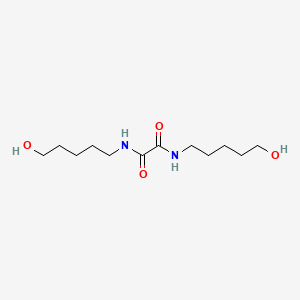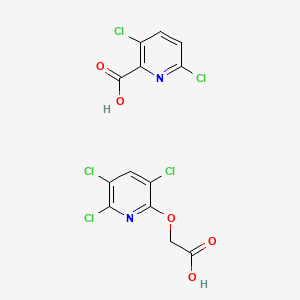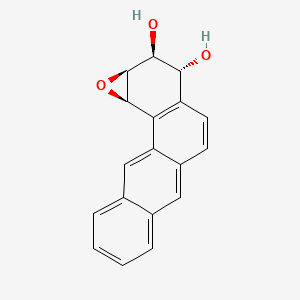
(+)-(1R,2S,3S,4R)-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-(1R,2S,3S,4R)-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its unique structure, which includes multiple fused benzene rings and functional groups such as hydroxyl and epoxy groups. It is known for its significant photophysical and photochemical properties, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-(1R,2S,3S,4R)-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene typically involves multiple steps, including Friedel-Crafts acylation, cyclization, and oxidation reactions. One common method involves the reaction of 1,4-naphthoquinone with 1,3-butadiene, followed by oxidation with chromium trioxide in glacial acetic acid to form 9,10-anthraquinone. Subsequent reduction with zinc dust yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
(+)-(1R,2S,3S,4R)-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can yield dihydro and tetrahydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, are common.
Addition: The compound can undergo addition reactions, such as Diels-Alder reactions, to form cycloadducts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like acetic acid and ethanol.
Major Products Formed
Major products formed from these reactions include anthraquinone derivatives, dihydroanthracene, and various substituted anthracenes. These products are often used as intermediates in the synthesis of dyes, pharmaceuticals, and other organic materials.
科学的研究の応用
(+)-(1R,2S,3S,4R)-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Studied for its interactions with biological macromolecules and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, organic light-emitting diodes (OLEDs), and other advanced materials
作用機序
The mechanism of action of (+)-(1R,2S,3S,4R)-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to cytotoxic effects. It also generates reactive oxygen species (ROS) that can induce oxidative stress and damage cellular components .
類似化合物との比較
Similar Compounds
Similar compounds include other polycyclic aromatic hydrocarbons such as anthracene, phenanthrene, and 9,10-dimethylanthracene. These compounds share structural similarities but differ in their functional groups and photophysical properties .
Uniqueness
The uniqueness of (+)-(1R,2S,3S,4R)-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene lies in its specific arrangement of hydroxyl and epoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
80446-23-7 |
|---|---|
分子式 |
C18H14O3 |
分子量 |
278.3 g/mol |
IUPAC名 |
(3R,5S,6S,7R)-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol |
InChI |
InChI=1S/C18H14O3/c19-15-12-6-5-11-7-9-3-1-2-4-10(9)8-13(11)14(12)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16+,17-,18+/m1/s1 |
InChIキー |
JNQSJMYLVFOQBK-XDNAFOTISA-N |
異性体SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3[C@@H]5[C@@H](O5)[C@H]([C@@H]4O)O |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C5C(O5)C(C4O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


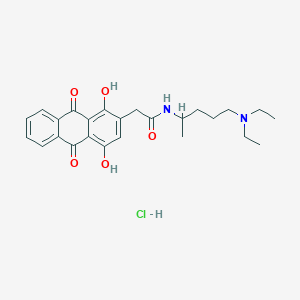
![10-Dodecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14432838.png)
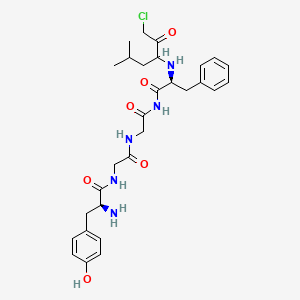
![3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile](/img/structure/B14432849.png)
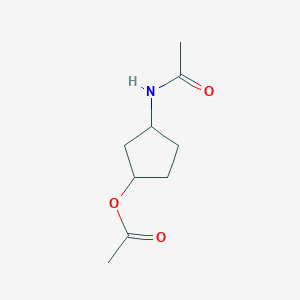
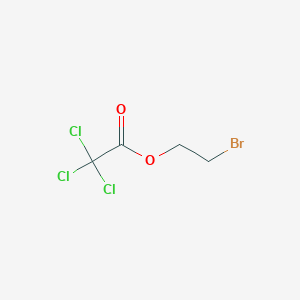
![3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione](/img/structure/B14432861.png)
![2-[(4-Methylbenzo[h]quinolin-2-yl)sulfanyl]aniline](/img/structure/B14432872.png)
